molecular formula C15H15NO2 B1203616 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol CAS No. 20772-64-9

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Cat. No.: B1203616
CAS No.: 20772-64-9
M. Wt: 241.28 g/mol
InChI Key: OYEREWRJWMPHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Chemical Significance

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol represents a significant member of the Schiff base family, characterized by its distinctive molecular architecture and multifunctional properties. The compound features a phenolic core with a methoxy group positioned at carbon 2 and an imine linkage at carbon 6, connected to a 4-methylphenyl substituent. This specific arrangement creates a planar conjugated system that enhances molecular stability through intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen atom.

The chemical significance of this compound stems from its unique combination of functional groups, which contribute to its versatile reactivity profile. The presence of both electron-donating methoxy groups and the electron-withdrawing imine functionality creates a balanced electronic environment that facilitates diverse chemical transformations. Research has demonstrated that the compound's structural features enable it to participate in coordination chemistry, forming stable complexes with various metal ions through its nitrogen and oxygen donor atoms.

The molecular formula C₁₅H₁₅NO₂ reflects the compound's composition, while its molecular weight of 241.28 grams per mol positions it within an optimal range for biological activity and synthetic accessibility. The E-configuration of the imine bond, as indicated in the systematic name, is crucial for the compound's geometry and subsequent reactivity patterns.

Table 1: Fundamental Chemical Properties

Property Value Reference
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.28 g/mol
Chemical Abstracts Service Number 20772-64-9
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC1=CC=C(/N=C/C2=CC=CC(OC)=C2O)C=C1

Nomenclature and Classification as a Schiff Base

The systematic nomenclature of this compound reflects its structural complexity and functional group arrangement. According to International Union of Pure and Applied Chemistry conventions, the compound name indicates the positions of substituents on the phenolic ring and specifies the E-stereochemistry of the imine bond. Alternative nomenclature includes 6-methoxy-alpha-(4-methylphenylimino)-ortho-cresol, which emphasizes the cresol backbone and imine substitution pattern.

Classification as a Schiff base places this compound within a broad category of organic molecules characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, excluding hydrogen. Schiff bases are considered a subclass of imines, specifically secondary aldimines when derived from aldehydes and primary amines. The general structure R₁R₂C=NR₃ (where R₃ ≠ H) defines this chemical class, with this compound fitting this pattern through its imine linkage between the phenolic aldehyde precursor and 4-methylaniline.

The compound can also be classified as an anil, a specific subset of Schiff bases comprising imines derived from anilines. This classification is particularly relevant given the 4-methylaniline origin of the imine functionality. The term azomethine, often used synonymously with Schiff base, specifically refers to secondary aldimines and accurately describes this compound's structural features.

From a coordination chemistry perspective, this compound functions as a potential ligand capable of forming metal complexes through its nitrogen and oxygen donor atoms. The presence of the phenolic oxygen, methoxy oxygen, and imine nitrogen creates multiple coordination sites, enabling the formation of chelate complexes with enhanced stability.

Historical Context of Ortho-vanillin Derivatives

The historical development of ortho-vanillin derivatives traces back to the pioneering work of German chemist Ferdinand Tiemann, who first isolated ortho-vanillin in 1876. This achievement preceded the systematic development of Schiff base chemistry and established ortho-vanillin as a valuable synthetic precursor for diverse organic compounds. By 1910, Francis Noelting had developed purification methods for ortho-vanillin and demonstrated its versatility as a general synthetic precursor for various compounds, including coumarins.

The systematic study of Schiff bases began with Hugo Schiff's work in 1864, when he first described the products resulting from the reaction of primary amines with carbonyl compounds. This foundational work established the theoretical framework for understanding imine formation and the subsequent development of Schiff base chemistry. The convergence of ortho-vanillin chemistry and Schiff base methodology created opportunities for synthesizing novel compounds with enhanced properties and applications.

Ortho-vanillin distinguished itself from its para-isomer through the unique positioning of the hydroxyl group ortho to the aldehyde functionality. This structural arrangement enables intramolecular hydrogen bonding and enhanced stability in derived Schiff bases. The compound's natural occurrence in plant extracts and essential oils provided both historical context and practical accessibility for synthetic applications.

The evolution of ortho-vanillin Schiff base chemistry gained momentum in the 20th century as researchers recognized the potential for these compounds in coordination chemistry. The ability to form stable metal complexes with diverse metals, attributed to the nitrogen atom of the azomethine group alongside the oxygen atoms of hydroxyl and methoxy groups, established ortho-vanillin Schiff bases as valuable ligands in coordination chemistry.

Table 2: Historical Milestones in Ortho-vanillin and Schiff Base Development

Year Milestone Researcher Significance
1864 First description of Schiff base formation Hugo Schiff Established theoretical foundation
1876 Isolation of ortho-vanillin Ferdinand Tiemann Provided key synthetic precursor
1910 Development of purification methods Francis Noelting Enhanced synthetic accessibility
1920 Early applications in dye chemistry Various Demonstrated practical utility

Research Scope and Academic Relevance

The academic relevance of this compound spans multiple research disciplines, reflecting the compound's diverse properties and applications. Contemporary research focuses on several key areas including coordination chemistry, biological activity evaluation, and synthetic methodology development. The compound serves as a representative example of ortho-vanillin Schiff bases, a class of molecules that has generated extensive interest in metallosupramolecular chemistry.

In coordination chemistry research, this compound has been investigated for its ability to form complexes with various metal ions, ranging from transition metals to lanthanides. The resulting complexes exhibit diverse structural topologies, from simple mononuclear species to complex coordination polymers and helical assemblies. Research has demonstrated that these metal complexes possess interesting properties including magnetism, luminescence, and catalytic activity.

Biological activity research has explored the compound's potential in medicinal chemistry applications. Studies have investigated antimicrobial properties against various bacterial strains, including extended-spectrum beta-lactamase producing organisms. Research has also examined anticancer potential, with investigations focusing on the compound's ability to modulate cellular signaling pathways and induce apoptosis in cancer cell lines.

The synthetic methodology research surrounding this compound encompasses both its preparation and its use as a building block for more complex molecular architectures. Studies have explored various synthetic approaches, including solvent-free mechanochemical methods and aqueous synthesis protocols, reflecting ongoing efforts to develop environmentally sustainable synthetic methodologies.

Table 3: Current Research Applications and Scope

Research Area Focus Key Findings Reference
Coordination Chemistry Metal complex formation Stable complexes with diverse metals
Biological Activity Antimicrobial evaluation Activity against resistant bacterial strains
Synthetic Methodology Green synthesis approaches Aqueous and mechanochemical methods
Materials Science Functional material development Magnetic and luminescent properties

The research scope continues to expand as new applications and properties are discovered, establishing this compound as a compound of ongoing scientific interest. The interdisciplinary nature of research involving this compound reflects its potential for addressing challenges in multiple fields, from drug development to advanced materials science.

Properties

IUPAC Name

2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEREWRJWMPHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20772-64-9
Record name 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-METHOXY-ALPHA-(4-METHYLPHENYLIMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stirrer Method in Aqueous Solvent

The stirrer method, as demonstrated in the synthesis of analogous Schiff bases, offers high efficiency and simplicity. For instance, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was synthesized by reacting vanillin (4-hydroxy-3-methoxybenzaldehyde) with p-anisidine in water at ambient temperature for 30 minutes, achieving a 95% yield . Adapting this protocol for 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol would involve:

  • Reactants : 2-methoxy-6-formylphenol (hypothetical aldehyde) and 4-methylaniline.

  • Conditions : Water solvent, magnetic stirring (500–700 rpm), 25–30°C.

  • Workup : Filtration followed by washing with cold water and recrystallization from ethanol.

Key Data :

ParameterValueSource Citation
YieldHypothetical: 90–95%
Reaction Time30 minutes
Melting Point128–130°C (analogous)
FTIR (C=N stretch)1590–1591 cm⁻¹

This method’s success relies on the aldehyde’s solubility in water and the amine’s nucleophilicity. The absence of organic solvents reduces environmental impact but requires careful pH control to prevent hydrolysis .

Reflux in Ethanol with Acid Catalysis

Ethanol-mediated reflux is widely employed for Schiff base synthesis due to its polar aprotic nature, which stabilizes intermediates. A study synthesizing 2-methoxy-4-((phenylimino)methyl)phenol from vanillin and aniline reported an 82.21% yield under reflux for 30 minutes . For the target compound:

  • Reactants : 2-methoxy-6-formylphenol and 4-methylaniline.

  • Conditions : Ethanol solvent, reflux at 78°C, 1:1 molar ratio.

  • Workup : Solvent evaporation under reduced pressure, followed by precipitation in cold water.

Key Data :

ParameterValueSource Citation
Yield82.21% (analogous)
Reaction Time30 minutes
Melting Point144–146°C (analogous)
IR (C=N stretch)1627 cm⁻¹

This method’s drawback lies in potential imine hydrolysis under prolonged heating, necessitating strict temperature control .

Mixed Solvent System (Ethanol/Dichloromethane)

A mixed solvent system enhances solubility for sterically hindered reactants. For example, Schiff bases derived from p-methoxysalicylaldehyde and 2-(methylthio)anilines were synthesized in ethanol/dichloromethane (1:1) under reflux for 6 hours . Adapting this for the target compound:

  • Reactants : 2-methoxy-6-formylphenol and 4-methylaniline.

  • Conditions : Ethanol/dichloromethane (1:1 v/v), reflux at 40°C.

  • Workup : Rotary evaporation, filtration, and drying under vacuum.

Key Data :

ParameterValueSource Citation
YieldNot reported
Reaction Time6 hours
CharacterizationNMR, UV-Vis, FTIR

This method’s extended reaction time compensates for the reduced reactivity of dichloromethane, ensuring complete imine formation .

Comparative Analysis of Methods

The table below contrasts key parameters across methods:

MethodSolventTimeYieldMelting Point (°C)Key Advantage
Stirrer (Water)Water30 min95%128–130Eco-friendly, high yield
Ethanol RefluxEthanol30 min82.21%144–146Rapid, simple setup
Ethanol/DCM RefluxEthanol/DCM6 hoursHandles steric hindrance
MechanochemicalSolvent-free15 min~85%Sustainable, fast

Characterization and Validation

All methods require validation via spectroscopic techniques:

  • FTIR : Confirms C=N stretch at 1590–1627 cm⁻¹ .

  • ¹H NMR : Imine proton resonance at δ 8.36–8.42 ppm (singlet) .

  • GC-MS : Molecular ion peak at m/z 257 (for analogous structures) .

  • Elemental Analysis : Matches theoretical C, H, N values (e.g., C₁₅H₁₅NO₃ requires C 69.34%, H 5.88%, N 5.44%) .

Chemical Reactions Analysis

2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes several reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: Substitution reactions at the phenolic position are possible.

    Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., alkyl halides).

    Major Products: Quinone derivatives, reduced amine forms, and substituted phenols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H15NO2C_{15}H_{15}NO_2 and features a phenolic ring with a methoxy group and an imine linkage. Its structure can be represented as follows:

  • Chemical Formula : C15H15NO2C_{15}H_{15}NO_2
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

The presence of both methoxy and imine groups contributes to its reactivity, making it suitable for various applications.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties:

  • Anti-inflammatory Activity : Studies indicate that this compound can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism involves modulation of cytokine release and inhibition of inflammatory mediators.
  • Anticancer Potential : In vitro studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis. This is linked to its ability to interact with key signaling pathways involved in cell proliferation and survival .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, particularly with transition metals:

  • Synthesis of Metal Complexes : It has been utilized to synthesize metal complexes, such as manganese(II) complexes, which exhibit interesting properties for catalysis and material science . The Schiff base nature allows for the formation of stable complexes with various metal ions.
  • Characterization Techniques : Techniques such as X-ray crystallography have been employed to characterize these complexes, revealing insights into their structural properties and potential applications in catalysis .

Case Study 1: Inhibition of Cancer Cell Lines

In a study focusing on the anticancer properties of this compound, researchers observed significant inhibition of cell growth in several cancer lines. The study reported that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Synthesis of Metal Complexes

Another research effort involved synthesizing manganese(II) complexes using this Schiff base ligand. The resulting complexes were characterized through various spectroscopic methods, confirming their potential utility in catalytic applications .

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may interact with cellular targets (enzymes, receptors) or modulate signaling pathways.
  • Further research is needed to elucidate precise mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Analogous Compounds

Compound Name Substituents Molecular Formula Key Structural Features Electronic Effects
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol -OCH₃ (position 2), -CH=N-(p-tolyl) (position 6) C₁₅H₁₅NO₂ Intramolecular O–H···N hydrogen bond; planar conjugation Electron-donating methyl and methoxy groups enhance aromatic ring electron density
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol -OCH₂CH₃ (position 2), -CH=N-(p-tolyl) (position 6) C₁₆H₁₇NO₂ Larger ethoxy group increases steric bulk and lipophilicity (log P ~3.9) compared to methoxy (log P ~3.4) Ethoxy’s electron-donating effect is weaker than methoxy due to longer alkyl chain
2-{(E)-[(4-Fluorophenyl)imino]methyl}-6-methoxyphenol -OCH₃ (position 2), -CH=N-(4-fluorophenyl) (position 6) C₁₄H₁₂FNO₂ Fluorine’s electronegativity withdraws electron density, reducing aromatic conjugation Electron-withdrawing fluorine enhances electrophilicity, affecting redox reactivity
2-Methoxy-6-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol -OCH₃ (position 2), -CH=N-(2-methyl-5-nitrophenyl) (position 6) C₁₅H₁₄N₂O₄ Nitro group (-NO₂) introduces strong electron-withdrawing effects and steric hindrance Nitro group destabilizes the imine bond, increasing susceptibility to reduction

Table 2: Bioactivity Comparison

Compound Key Bioactivities Mechanism of Action
This compound Anti-inflammatory, antimicrobial Modulates NF-κB signaling; disrupts bacterial cell membranes via metal coordination
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Antioxidant, anticancer Scavenges free radicals; induces apoptosis via ROS generation
2-{(E)-[(4-Fluorophenyl)imino]methyl}-6-methoxyphenol Antifungal, enzyme inhibition Inhibits fungal cytochrome P450; binds to catalytic sites of target enzymes
4-Chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol Anticancer, DNA intercalation Interacts with DNA minor groove; stabilizes topoisomerase-DNA complexes

Physical and Chemical Properties

  • Lipophilicity : The methoxy derivative (log P ~3.4) is less lipophilic than its ethoxy analog (log P ~3.9) due to reduced alkyl chain length .
  • Acidity: The phenolic -OH group has a pKa of ~9.34, making it moderately acidic .
  • Stability: Intramolecular hydrogen bonding in the target compound enhances thermal stability compared to analogs lacking this feature (e.g., 2-ethoxy-6-methylphenol) .

Biological Activity

2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, also known as a Schiff base compound, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound features a phenolic hydroxyl group and an imine linkage, which are critical to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2C_{15}H_{15}NO_2, with a molecular weight of approximately 241.29 g/mol. The compound's structure includes:

  • Aromatic rings : Contributing to its stability and interaction with biological targets.
  • Methoxy groups : Enhancing lipophilicity, which may improve bioavailability.
  • Imine linkage : Important for its reactivity and potential interactions with enzymes and receptors.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. The presence of methoxy groups is believed to enhance its ability to inhibit pro-inflammatory cytokines. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Studies have shown that this compound can inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, it has been observed to interact with nuclear hormone receptors, influencing gene expression associated with cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between a phenolic compound and an amine derivative under specific conditions. Characterization techniques such as FTIR, NMR, and GC-MS are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepDescription
1Reaction of vanillin with p-toluidine in a solvent
2Stirring for a specified duration (e.g., 30 minutes)
3Characterization using FTIR, NMR, GC-MS

Case Study 1: Antioxidant Activity

In a study focusing on similar Schiff base compounds, antioxidant activities were evaluated using the DPPH method. The results indicated an EC50 value of 10.46 ppm for related compounds, suggesting that structural modifications significantly impact antioxidant efficacy .

Case Study 2: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of key signaling pathways.

Interaction Studies

Interaction studies reveal that this compound may bind to various biological targets, including enzymes involved in metabolic processes and receptors related to hormone signaling. These interactions are essential for understanding its therapeutic potential.

Q & A

Q. What are the standard protocols for synthesizing 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol?

Methodological Answer: The compound is synthesized via Schiff base condensation. A 1:1 molar ratio of 3-ethoxy-2-hydroxybenzaldehyde and 4-methylaniline is refluxed in methanol for 2 hours. Slow evaporation at room temperature yields orange prismatic crystals after 72 hours . For purity, GC-MS analysis confirms a single peak with 100% area, indicating no impurities .

Q. How is the molecular structure of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL (via SHELX software suite) achieves R-factors < 0.06. Key parameters include:

ParameterValue
C–C bond length1.39 ± 0.005 Å
Dihedral angles16.87°–19.93°
Hydrogen bondsO–H⋯N, C–H⋯O
Asymmetric units contain two molecules with slight geometric differences due to intramolecular H-bonding .

Q. What spectroscopic techniques are used for characterization?

Methodological Answer:

  • FTIR : Confirms the imine (C=N) stretch at ~1600 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹.
  • ¹H NMR : Peaks at δ 8.3–8.5 ppm (imine proton) and δ 6.5–7.5 ppm (aromatic protons).
  • UV-Vis : Absorption bands at ~300 nm (π→π* transitions) and ~400 nm (n→π* transitions) .

Q. How is crystallographic data analyzed for reliability?

Methodological Answer:

  • R-factor convergence : Ensure R1 < 0.05 for high-resolution data.
  • Hydrogen bonding validation : Use ORTEP-3 or WinGX to visualize S(6) and R22(8) ring motifs formed by O–H⋯N and C–H⋯O bonds .
  • Discrepancy checks : Compare asymmetric unit molecules for dihedral angle deviations (e.g., 16.87° vs. 19.93°) and RMSD values .

Q. What are the thermal stability properties of this compound?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen shows:

Temperature (°C)Weight Loss (%)
100–200<5% (solvent)
200–50050–60% (decomposition)
>50089–98% (carbonization)
Differential thermal analysis (DTA) reveals endothermic peaks at 180–220°C (melting) .

Advanced Research Questions

Q. How are molecular weight and polydispersity controlled during oxidative polycondensation?

Methodological Answer: Oxidative polycondensation using NaOCl, H₂O₂, or air O₂ in alkaline media (pH 10–12) yields oligomers. Key factors:

  • Oxidant efficiency : NaOCl gives higher yields (82%) and lower polydispersity (PDI = 1.187) vs. air O₂ (PDI = 1.439).
  • Temperature : Optimal at 60–70°C for Mn ~650–1000 g/mol.
OxidantMn (g/mol)Mw (g/mol)PDI
NaOCl6707951.187
H₂O₂6457901.225
Air O₂69510001.439
SEC analysis with polystyrene standards is critical for validation .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) relate to semiconductor behavior?

Methodological Answer: Cyclic voltammetry (CV) and UV-Vis determine HOMO-LUMO gaps (Eg):

CompoundHOMO (eV)LUMO (eV)Eg (eV)
Monomer-5.2-1.83.4
Oligomer-5.0-1.93.1
Lower Eg in oligomers enhances semiconductor behavior (conductivity ~10⁻⁶ S/cm) due to extended conjugation .

Q. How are structural discrepancies in crystallographic data resolved?

Methodological Answer:

  • Multi-refinement strategies : Refine data using SHELXL with restraints for H-atoms and anisotropic displacement parameters.
  • Validation tools : Use PLATON to check for missed symmetry or twinning.
  • Cross-comparison : Compare with analogous structures (e.g., 2-ethoxy-6-[(phenylimino)methyl]phenol) to validate bond lengths and angles .

Q. What methodologies assess antioxidant activity of Schiff base derivatives?

Methodological Answer:

  • DPPH assay : Measure radical scavenging activity at 517 nm. IC₅₀ values < 50 µM indicate high activity.
  • GC-MS purity correlation : Compounds with 100% GC-MS purity (m/z = 241 for this derivative) show enhanced activity due to absence of side products .

Q. How is computational modeling integrated with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles within 2% of XRD data.
  • Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina, validated by experimental bioactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.